molecular formula C9H13NO B13204067 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one

Cat. No.: B13204067
M. Wt: 151.21 g/mol
InChI Key: YZTSZRRCWLRYNY-UHFFFAOYSA-N
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Description

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrrolidine ring, a common structural motif found in many biologically active compounds and pharmaceuticals . The integration of the 3-methylpyrrolidine group with a but-3-yn-1-one backbone makes it a valuable scaffold for constructing more complex molecules. Its structure suggests potential as a key intermediate or building block in the synthesis of novel therapeutic agents. Researchers are exploring its application in the development of compounds that target central nervous system (CNS) disorders , and its framework may also be relevant in the discovery of new antiviral or anticancer agents . As a versatile synthon, it can be used to introduce specific three-dimensional rigidity and polarity into candidate molecules, which is crucial in drug design for optimizing binding affinity and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and handle this material in accordance with all applicable laboratory and regulatory practices.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-methylpyrrolidin-3-yl)but-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-4-8(11)9(2)5-6-10-7-9/h1,10H,4-7H2,2H3

InChI Key

YZTSZRRCWLRYNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C(=O)CC#C

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Methylpyrrolidine Core

Method A: Ring Closure via Nucleophilic Cyclization

  • Precursors: A suitable amino acid derivative or amino alcohol, such as malic acid derivatives or amino esters, are employed as starting materials.
  • Reaction Conditions:
    • Reflux in aromatic solvents like chlorobenzene or toluene, with acid catalysis (e.g., malic acid or methylamine) to promote cyclization.
    • Water removal is critical to drive the equilibrium toward ring closure.
  • Key Reactions:
    • Intramolecular nucleophilic attack leading to pyrrolidine ring formation.
    • Use of acid or base catalysis to facilitate cyclization.

Example:
In one patent, malic acid and methylamine are reacted in toluene under reflux, with water removal, to produce an intermediate 3-hydroxy-1-methylcyclobutanediamide, which upon further reduction yields the 3-methylpyrrolidine ring.

Specific Example of a Synthesis Route

Step-by-step outline from recent patents and literature:

Step Reaction Reagents Conditions Purpose
1 Ring closure to form pyrrolidine Malic acid + methylamine Reflux in toluene or chlorobenzene Cyclization to form the core ring
2 Intermediate purification Recrystallization Solvent-based Purify intermediate
3 Alkynylation Propargyl bromide or similar Base (K2CO3), solvent (DMF or THF) Introduce alkynyl group
4 Oxidation to ketone Oxidizing agents (e.g., PCC, DMSO) Controlled temperature Form the but-3-yn-1-one side chain

Notes on Reaction Optimization and Scale-up

  • Safety and Stability:
    • Use of milder reducing agents like sodium borohydride or potassium borohydride instead of hazardous reagents improves safety.
  • Purification:
    • Crystallization of intermediates, especially the pyrrolidine ring, simplifies purification.
  • Yield Enhancement:
    • Optimizing reflux times, temperature, and reagent stoichiometry improves overall yields.

Summary of Key Data from Literature and Patents

Aspect Details Source
Reaction Type Ring closure, alkynylation, oxidation ,
Reagents Methylamine, malic acid derivatives, propargyl halides, oxidants ,
Reaction Conditions Reflux, inert atmosphere, controlled temperature ,
Yields Variable, generally 50-85% depending on optimization ,

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or pyrrolidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group may participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one, enabling comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences Source
1-(4-Bromophenyl)but-3-yn-1-one Phenyl ring, bromo, alkyne, ketone C₁₀H₇BrO 223.07 Aromatic vs. aliphatic heterocycle
2-(t-Butyl)dimethylsilyl-2-(chlorodifluoromethyl)-but-3-yn-1-one Silyl, chloro-difluoromethyl, alkyne, ketone C₁₁H₁₄ClF₂OSi 302.84 Bulky silyl vs. methylpyrrolidinyl group
1-[3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl]-3-methylbut-2-en-1-one Pyrazinyloxy, enone, pyrrolidine C₁₅H₂₀N₂O₃ 277.32 Pyrazinyloxy vs. methyl substitution
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate tert-butyl carbamate, methylpyrrolidine C₁₀H₂₀N₂O₂ 200.28 Carbamate protecting group vs. ketone
Key Observations:
  • Electronic Effects : The electron-withdrawing bromo group in 1-(4-Bromophenyl)but-3-yn-1-one contrasts with the electron-donating methylpyrrolidine in the target compound, altering reactivity in nucleophilic additions or cycloadditions .
  • Steric Hindrance : The bulky silyl group in ’s compound reduces accessibility to the alkyne, whereas the pyrrolidine ring in the target compound balances rigidity and steric bulk .

Intermolecular Interactions and Crystallography

  • 1-(4-Bromophenyl)but-3-yn-1-one: Exhibits dominant H···Br (26.8%) and H···O (11.8%) interactions in Hirshfeld analysis, stabilizing its monoclinic P21/n crystal lattice . The target compound’s methylpyrrolidine group may instead promote C–H···π or van der Waals interactions.

Biological Activity

1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is an organic compound characterized by a unique structure that incorporates a pyrrolidine ring attached to a butynone moiety. This structural configuration imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is C9H15NC_9H_{15}N, featuring a butynone structure with a methyl-substituted pyrrolidine ring. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

The biological activity of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can modulate enzymatic activities, potentially influencing metabolic pathways and signaling cascades. The exact mechanisms remain under investigation, but preliminary studies suggest significant interactions with key molecular targets.

Biological Activity Overview

Research has demonstrated that 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one exhibits several biological activities:

1. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent. For instance, in vitro assays have revealed that it can induce apoptosis in specific cancer cells, possibly through the modulation of apoptotic pathways.

2. Neuropharmacological Effects
The structural similarity to other neuroactive compounds suggests potential applications in neurology. Studies have indicated that 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

3. Enzyme Inhibition
Research has identified that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has shown inhibitory effects on enzymes related to inflammation and cancer progression.

Case Studies

Several case studies have explored the biological effects of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one:

Case Study 1: Antitumor Activity
In a study involving human cancer cell lines, treatment with varying concentrations of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results showed that pre-treatment with 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one significantly reduced cell death and oxidative stress markers, suggesting its potential for neuroprotection.

Comparative Analysis

To better understand the unique properties of 1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-methylpyrrolidineContains an amino group on a pyrrolidine ringAntidepressant effects
1-(2-Methylpyrrolidin-2-yl)prop-2-inoneSimilar pyrrolidine structure but different substituentsAntitumor activity
2-Methylbut-3-yneAlkynyl alcohol structurePrecursor for various biochemical syntheses

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